Dermorphin

Catalog No.
S1768546
CAS No.
77614-16-5
M.F
C40H50N8O10
M. Wt
802.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dermorphin

CAS Number

77614-16-5

Product Name

Dermorphin

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C40H50N8O10

Molecular Weight

802.9 g/mol

InChI

InChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57)/t23-,29+,30+,31+,32+,33+/m1/s1

InChI Key

FHZPGIUBXYVUOY-VWGYHWLBSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

dermorphin, dermorphin, (2-L-Ala)-isomer, H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2, tyrosyl-alanyl-phenylalanyl-glycyl-tyrosyl-prolyl-serinamide

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Analgesic Effects

Studies have shown dermorphin to be significantly more potent than morphine, a commonly used opioid analgesic. In animal models, dermorphin demonstrated superior pain relief at much lower doses compared to morphine [].

Source

Mechanism of Action

Dermorphin binds to mu-opioid receptors in the central nervous system, similar to morphine. This binding triggers a cascade of events that ultimately reduces pain perception. However, dermorphin appears to have a higher affinity for these receptors, leading to its stronger analgesic effect [].

Source

Advantages over Morphine

Dermorphin offers several potential advantages over morphine. Research suggests it may have a longer-lasting analgesic effect and potentially lower risk of tolerance and dependence []. Additionally, dermorphin might cause fewer side effects like constipation and nausea compared to morphine.

Dermorphin is a heptapeptide opioid first isolated from the skin of South American frogs, particularly those belonging to the genus Phyllomedusa. Its chemical structure is represented as H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. Notably, dermorphin contains a D-amino acid, which is uncommon in naturally occurring peptides and contributes to its unique pharmacological profile. This compound functions primarily as a potent agonist at mu-opioid receptors, exhibiting analgesic properties that are approximately 30 to 40 times more potent than morphine .

Dermorphin acts as a mu-opioid receptor agonist. When it binds to these receptors in the nervous system, it triggers a response that inhibits pain signals, leading to pain relief [].

Dermorphin's synthesis involves complex biochemical pathways, particularly posttranslational modifications facilitated by amino acid isomerases. These enzymes are crucial for incorporating D-alanine into the peptide structure, as D-amino acids are not typically encoded by the genetic code. The presence of D-alanine significantly enhances the peptide's stability and its binding affinity to opioid receptors .

Upon administration, dermorphin undergoes various metabolic transformations, including hydrolysis and receptor-mediated endocytosis, which can affect its bioavailability and duration of action. Its interaction with opioid receptors leads to a cascade of intracellular signaling that results in analgesic effects .

Dermorphin exhibits remarkable biological activity, primarily as an analgesic. It has been shown to produce long-lasting analgesia in animal models, with studies indicating an effective dose (ED50) of approximately 13 pmol/rat when administered intracerebroventricularly. This potency is significantly higher than that of morphine, which has an ED50 ranging from 28 nmol/rat to 11.3 μmol/kg depending on the administration route .

Additionally, dermorphin demonstrates minimal tolerance development compared to morphine, making it a candidate for pain management with potentially fewer side effects related to dependency . Its action is antagonized by naloxone, confirming its mechanism as an opioid agonist .

The synthesis of dermorphin can be achieved through various methods:

  • Natural Extraction: Initially isolated from frog skin secretions.
  • Chemical Synthesis: Solid-phase peptide synthesis techniques allow for the construction of dermorphin and its analogs.
  • Biotechnological Approaches: Utilizing genetically modified organisms or synthetic biology techniques to produce dermorphin-like peptides.

Research has also focused on synthesizing analogs with modified structures to enhance potency or reduce side effects .

Dermorphin has potential applications in several fields:

  • Pain Management: Due to its high potency and efficacy as an analgesic.
  • Pharmaceutical Research: As a model compound for developing new opioid medications with improved safety profiles.
  • Veterinary Medicine: Although illicitly used in horse racing for performance enhancement, its legitimate use could be explored for treating pain in animals .

Studies have demonstrated that dermorphin interacts specifically with mu-opioid receptors, exhibiting a high binding affinity compared to other opioid peptides like Met-enkephalin and Leu-enkephalin. The presence of the D-alanine residue is crucial for its activity and selectivity . Research indicates that dermorphin may induce less severe withdrawal symptoms and tolerance than traditional opioids like morphine, suggesting a unique pharmacological profile that warrants further investigation .

Dermorphin belongs to a class of peptides known for their opioid activity. Here are some similar compounds:

CompoundStructurePotency (relative to morphine)Unique Features
Met-enkephalinTyr-Gly-Gly-Phe-MetLess potentEndogenous opioid peptide
Leu-enkephalinTyr-Gly-Gly-Phe-LeuLess potentEndogenous opioid peptide
Beta-endorphinTyr-Gly-Gly-Phe-Gly-Ser-Met-AspModerate potencyLonger peptide with broader receptor activity
Hyp6-dermorphinH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Hyp-NH₂ComparableModified version of dermorphin

Dermorphin's unique incorporation of D-alanine distinguishes it from these compounds, contributing to its enhanced potency and reduced tolerance development compared to traditional opioids like morphine .

Primary Amino Acid Sequence

Dermorphin represents a unique heptapeptide with the primary amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ [1] [2]. This sequence was first determined through amino acid composition analysis following isolation from the skin of South American frogs belonging to the genus Phyllomedusa [4]. The peptide consists of seven amino acid residues arranged in a specific linear sequence that confers its distinctive biological properties [1].

The complete amino acid sequence can be expressed using single-letter nomenclature as YAFGYPS-NH₂, where each letter represents the corresponding amino acid residue [3]. This heptapeptide structure distinguishes dermorphin from other naturally occurring opioid peptides, as it does not contain the typical N-terminal sequence Tyr-Gly-Gly-Phe found in traditional endogenous opioid peptides [3].

Research has established that dermorphin's primary structure remains consistent across different amphibian species, with the amino acid sequence being encoded by specific genetic sequences in the prodermorphin precursor [8]. The peptide is synthesized through post-translational processing of a larger precursor protein, which undergoes specific cleavage to yield the mature heptapeptide [8].

D-Alanine Incorporation in Peptide Chain

The incorporation of D-alanine at position 2 represents one of the most remarkable structural features of dermorphin [2] [10]. This D-amino acid residue is exceptionally rare among peptides synthesized by animal cells, making dermorphin unique in the vertebrate peptide repertoire [4] [10]. The presence of D-alanine in this position is encoded by a normal GCG codon for L-alanine in the genetic precursor [8] [9].

The mechanism of D-alanine incorporation involves a post-translational stereochemical inversion process [8]. Initially, L-alanine is incorporated into the peptide chain during ribosomal synthesis according to the genetic code [8]. Subsequently, an amino acid isomerase enzyme catalyzes the conversion of L-alanine to D-alanine at position 2 [2]. This stereoinversion process occurs with relatively low efficiency during the early stages of peptide biosynthesis [8].

Studies have demonstrated that the D-alanine configuration is absolutely critical for biological activity [10] [17]. When D-alanine is replaced with its L-isomer, the resulting peptide becomes virtually inactive, showing more than a 1000-fold reduction in potency [10] [13]. This dramatic difference in activity underscores the fundamental importance of the D-configuration at position 2 for proper receptor binding and biological function [13] [17].

Heptapeptide Configuration (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂)

The complete heptapeptide configuration of dermorphin follows the sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂, where each position contributes specific structural and functional properties [1] [4]. The N-terminal tyrosine residue provides the initial recognition element for opioid receptor binding [21]. The second position D-alanine confers enzymatic stability and receptor selectivity [13] [17].

Position 3 contains L-phenylalanine, which contributes to the aromatic character necessary for receptor binding efficacy [12]. The fourth position glycine provides conformational flexibility to the peptide backbone [13]. Position 5 features a second tyrosine residue that enhances receptor selectivity and binding affinity [15]. The sixth position contains L-proline, which introduces conformational constraints and contributes to peptide stability [25].

The C-terminal serine at position 7 is present as an amide (Ser-NH₂), which protects the peptide from carboxypeptidase degradation [22]. This amidation is crucial for maintaining peptide integrity and biological activity in physiological conditions [17]. The overall heptapeptide configuration creates a compact structure with specific spatial arrangements of functional groups necessary for opioid receptor interaction [25].

PositionAmino AcidConfigurationSide ChainFunctional Role
1TyrosineL4-HydroxybenzylReceptor recognition
2AlanineDMethylEnzymatic stability
3PhenylalanineLBenzylBinding efficacy
4GlycineAchiralHydrogenConformational flexibility
5TyrosineL4-HydroxybenzylReceptor selectivity
6ProlineLPyrrolidine ringConformational stability
7SerineLHydroxymethyl-NH₂Protection from degradation

Stereochemical Properties

The stereochemical properties of dermorphin are defined by the specific three-dimensional arrangement of its constituent amino acids [25]. The peptide contains six chiral centers, with five amino acids in the L-configuration and one in the D-configuration [1]. This unique stereochemical arrangement creates a distinct spatial distribution of functional groups that is essential for biological activity [25].

Molecular mechanics studies have revealed that dermorphin can adopt multiple conformational states [25]. The presence of D-alanine at position 2 and L-proline at position 6 creates potential β-turn structures at both the N-terminal and C-terminal regions of the peptide [25]. Three types of β-turns are possible at the N-terminus (types II', III', and V'), while two types are possible at the C-terminus (types I and III) [25].

The most stable conformations of dermorphin feature β-sheet structures with favorable interactions between the tyrosine residues at positions 1 and 5 [25]. These conformations are characterized by three hydrogen bonds and a semi-rigid β-sheet segment that may play a crucial role in receptor-selective interactions [25]. The stereochemical arrangement also influences the peptide's resistance to enzymatic degradation, particularly by aminopeptidases and carboxypeptidases [16] [22].

Nuclear magnetic resonance studies of dermorphin analogs have shown that certain structural modifications can lead to cis-trans isomerization around amide bonds [18]. This conformational flexibility is particularly evident in N-methylated derivatives, where the ratio of cis to trans conformers can significantly influence biological activity [18].

Molecular Weight and Physical Properties

Dermorphin possesses a molecular weight of 802.87 grams per mole, corresponding to its molecular formula C₄₀H₅₀N₈O₁₀ [1] [3]. This molecular weight places dermorphin in the category of small peptides suitable for potential pharmaceutical applications [24]. The compound has a CAS registry number of 77614-16-5, which serves as its unique chemical identifier [1] [3].

The physical properties of dermorphin include a melting point range of 157-159°C, indicating thermal stability under normal handling conditions [24]. The predicted boiling point is 1323.8 ± 65.0°C, though this value is theoretical due to decomposition occurring at much lower temperatures [24]. The calculated density is 1.363 ± 0.06 grams per cubic centimeter [24].

Dermorphin exhibits good solubility in water at concentrations up to 50 milligrams per milliliter [6] [24]. The peptide is also soluble in various organic solvents including methanol, ethanol, and acetone [24]. This solubility profile facilitates its handling and formulation for research applications [24].

PropertyValueUnits
Molecular Weight802.87g/mol
Molecular FormulaC₄₀H₅₀N₈O₁₀-
Melting Point157-159°C
Density (Predicted)1.363 ± 0.06g/cm³
Water Solubility50mg/mL
CAS Number77614-16-5-

The peptide demonstrates stability under acidic conditions but may undergo decomposition under basic conditions [24]. Recommended storage conditions include temperatures between 2-8°C to maintain chemical integrity [24]. The compound shows no significant absorption in the visible light range due to the absence of colored chromophores [24].

Structure-Activity Relationship

Importance of N-Terminal Tetrapeptide

Structure-activity relationship studies have conclusively demonstrated that the N-terminal tetrapeptide sequence Tyr-D-Ala-Phe-Gly represents the minimal structural requirement for full dermorphin biological activity [17] [23]. This tetrapeptide segment contains all the essential structural elements necessary for opioid receptor recognition and binding [15] [16].

Research using systematically truncated dermorphin analogs has shown that removal of amino acids beyond the fourth position results in compounds that retain significant biological activity [17] [22]. The tetrapeptide H-Tyr-D-Ala-Phe-Gly-OH exhibits potent analgesic activity that is comparable to or greater than morphine in various animal models [16] [18].

Studies comparing dermorphin with its tetrapeptide derivative have revealed that both the N-terminal tetrapeptide and C-terminal tripeptide contribute to overall receptor binding affinity [15]. However, the N-terminal segment provides the primary recognition elements, while the C-terminal region primarily serves to stabilize receptor interactions and enhance selectivity [15].

Modifications to the N-terminal tetrapeptide structure have been extensively investigated [12] [16]. Replacement of D-alanine at position 2 with D-arginine has yielded tetrapeptide analogs with enhanced potency and improved enzymatic stability [16] [18]. These findings have led to the development of numerous tetrapeptide derivatives with therapeutic potential [23].

Role of D-Alanine in Position 2

The D-alanine residue at position 2 serves multiple critical functions in dermorphin's structure-activity profile [10] [13]. Foremost, this residue is absolutely essential for biological activity, as demonstrated by the complete loss of potency when replaced with L-alanine [10] [17]. The D-configuration at this position is unique among vertebrate-derived peptides and represents a key evolutionary adaptation [2] [4].

The D-alanine residue provides exceptional resistance to enzymatic degradation by aminopeptidases [16] [22]. This protection is crucial for maintaining peptide integrity in biological systems where L-amino acid-specific enzymes are abundant [16]. Studies have shown that dermorphin exhibits significantly greater stability compared to peptides containing only L-amino acids [22].

Receptor binding studies have revealed that the D-alanine at position 2 contributes to the high selectivity of dermorphin for mu-opioid receptors [13] [22]. This selectivity is lost when D-alanine is replaced with its L-isomer, resulting in reduced receptor affinity and altered pharmacological profiles [13]. The D-configuration appears to create optimal spatial arrangements for receptor interaction [10].

Modifications of the D-alanine residue have been extensively studied to understand its functional requirements [9] [16]. Replacement with other D-amino acids such as D-arginine can enhance certain properties while maintaining the critical D-configuration [16]. These studies have provided insights into the specific steric and electronic requirements at position 2 [12] [16].

Significance of Tyrosine Residues

Dermorphin contains two tyrosine residues at positions 1 and 5, both of which play crucial roles in receptor binding and selectivity [12] [15]. The N-terminal tyrosine at position 1 serves as the primary recognition element for opioid receptor binding [21]. This residue is essential for initial receptor contact and provides the phenolic hydroxyl group necessary for hydrogen bonding interactions [12].

Studies examining tyrosine modifications have demonstrated the importance of the phenolic hydroxyl group [12] [21]. Methylation of the hydroxyl group at position 1 results in maintained receptor affinity, though with some reduction in potency [21]. Complete removal of the hydroxyl group or replacement with other aromatic amino acids leads to significant decreases in biological activity [21].

The tyrosine residue at position 5 contributes to receptor selectivity and binding stability [15]. This residue participates in secondary interactions that enhance the overall binding affinity and duration of receptor engagement [15]. Molecular modeling studies suggest that the two tyrosine residues can interact through π-π stacking or hydrogen bonding, contributing to peptide conformation [25].

Comparative studies with dermorphin analogs lacking one or both tyrosine residues have revealed their differential contributions [15]. While the N-terminal tyrosine is absolutely required for activity, the tyrosine at position 5 primarily influences receptor selectivity and binding kinetics [15]. These findings have informed the design of simplified dermorphin analogs with retained biological activity [12].

Contribution of Phenylalanine to Binding Efficacy

The phenylalanine residue at position 3 provides essential aromatic character that contributes significantly to dermorphin's binding efficacy [12]. This residue participates in hydrophobic interactions with the opioid receptor binding site and helps optimize the spatial arrangement of the peptide within the receptor pocket [12]. Studies using phenylalanine analogs have demonstrated its importance for high-affinity binding [12].

Replacement of phenylalanine with other aromatic amino acids has yielded analogs with modified binding properties [12]. Substitution with 2',6'-dimethylphenylalanine has resulted in compounds with enhanced receptor affinity and improved selectivity [12]. These modifications suggest that the aromatic ring system at position 3 can accommodate structural variations while maintaining or enhancing activity [12].

The contribution of phenylalanine to binding efficacy is related to its ability to participate in π-π interactions with aromatic residues in the receptor binding site [12]. The benzyl side chain provides optimal hydrophobic contacts that stabilize the peptide-receptor complex [12]. This interaction is complementary to the hydrogen bonding provided by the tyrosine residues [12].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

10

Exact Mass

802.36498982 g/mol

Monoisotopic Mass

802.36498982 g/mol

Heavy Atom Count

58

UNII

2SEC01B703

Sequence

One Letter Code: Y-d-Ala-FGYPS-NH2

MeSH Pharmacological Classification

Analgesics, Opioid

Other CAS

77614-16-5

Wikipedia

Dermorphin

Dates

Modify: 2023-08-15

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